(1S)-1,25-dihydroxy-24-oxocalciol

Description

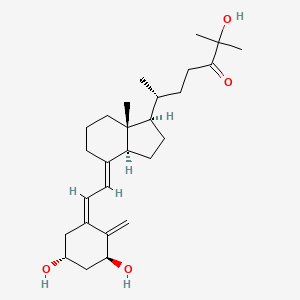

Structure

2D Structure

3D Structure

Properties

CAS No. |

76338-50-6 |

|---|---|

Molecular Formula |

C27H42O4 |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-3-one |

InChI |

InChI=1S/C27H42O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-24,28-29,31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,27-/m1/s1 |

InChI Key |

BWFQMABKLLTETH-YGQRWWDYSA-N |

SMILES |

CC(CCC(=O)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |

Canonical SMILES |

CC(CCC(=O)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Synonyms |

1,25-dihydroxy-24-oxo-vitamin D3 1,25-dihydroxy-24-oxocholecalciferol 24-KDHVD3 24-keto-1,25-dihydroxyvitamin D3 |

Origin of Product |

United States |

Enzymatic Biogenesis and Catabolism of 1s 1,25 Dihydroxy 24 Oxocalciol

Formation from 1,25-Dihydroxyvitamin D3 via Cytochrome P450 24A1 (CYP24A1)-Mediated Oxidation

The primary pathway for the synthesis of (1S)-1,25-dihydroxy-24-oxocalciol involves the oxidation of the hormonally active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol). This process is mediated by the enzyme cytochrome P450 24A1 (CYP24A1), a key player in vitamin D catabolism.

Cytochrome P450 24A1, also known as 24-hydroxylase, is a mitochondrial enzyme that plays a crucial role in the degradation of vitamin D metabolites. wikipedia.orgmedlineplus.gov Its primary function is to inactivate 1,25-dihydroxyvitamin D3, thereby controlling its physiological effects and preventing potential toxicity from excessive levels. medlineplus.gov CYP24A1 is found in various tissues that are targets for vitamin D, including the kidneys, intestines, and bones. wikipedia.orgmdpi.com The expression of the CYP24A1 gene is strongly induced by 1,25-dihydroxyvitamin D3 itself, creating a negative feedback loop that tightly regulates the concentration of the active hormone. wikipedia.orgresearchgate.net This enzyme catalyzes hydroxylation reactions at different positions on the vitamin D molecule, initiating a cascade of events that ultimately leads to the excretion of inactive metabolites. wikipedia.orgnih.gov

The formation of this compound from calcitriol (B1668218) is a multi-step process initiated by CYP24A1. uniprot.orguniprot.org The first step is the hydroxylation of calcitriol at the C-24 position, which results in the formation of 1,24,25-trihydroxyvitamin D3 (calcitetrol). uniprot.orguniprot.orgnih.gov Subsequently, CYP24A1 catalyzes the oxidation of the 24-hydroxyl group of calcitetrol (B45664) to a ketone, yielding this compound. uniprot.orguniprot.org This sequential oxidation is a key part of the C24-oxidation pathway, a major catabolic route for vitamin D. nih.gov

| Step | Substrate | Enzyme | Product |

| 1 | 1,25-Dihydroxyvitamin D3 (Calcitriol) | CYP24A1 | 1,24,25-Trihydroxyvitamin D3 (Calcitetrol) |

| 2 | 1,24,25-Trihydroxyvitamin D3 (Calcitetrol) | CYP24A1 | This compound |

This compound is not the final product of the C24-oxidation pathway but rather an intermediate. nih.gov It undergoes further metabolism, also catalyzed by CYP24A1. uniprot.orgnih.gov The next step involves hydroxylation at the C-23 position, forming (1S)-1,23,25-trihydroxy-24-oxocalciol. uniprot.org This is followed by the cleavage of the side chain, ultimately leading to the formation of calcitroic acid, a water-soluble metabolite that is excreted from the body. wikipedia.orgresearchgate.netnih.gov The entire five-step C24-oxidation pathway, from 1,25-dihydroxyvitamin D3 to calcitroic acid, is attributed to the multifunctional activity of CYP24A1. wikipedia.orgnih.gov

Formation from 25-Hydroxy-24-oxocalciol (B1239013) via Cytochrome P450 27B1 (CYP27B1)-Mediated Hydroxylation

An alternative pathway for the formation of this compound involves the action of another critical cytochrome P450 enzyme, CYP27B1.

Cytochrome P450 27B1 (CYP27B1), also known as 1α-hydroxylase, is a mitochondrial enzyme primarily located in the kidneys. uniprot.orgwikipedia.org Its main and most well-understood function is the bioactivation of the major circulating form of vitamin D, 25-hydroxyvitamin D3 (calcifediol). nih.govuniprot.orgwikipedia.org CYP27B1 catalyzes the hydroxylation of calcifediol (B1668214) at the 1α-position, producing the hormonally active 1,25-dihydroxyvitamin D3 (calcitriol). uniprot.orgresearchgate.netreactome.org This is the rate-limiting step in the activation of vitamin D. uniprot.org The activity of CYP27B1 is tightly regulated by factors such as parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and plasma levels of calcium and phosphate (B84403), ensuring that the production of active vitamin D is matched to the body's physiological needs. nih.gov

In addition to its primary role in activating calcifediol, CYP27B1 can also act on other vitamin D metabolites. uniprot.orguniprot.org It has been shown to possess 1α-hydroxylase activity on intermediates of the CYP24A1-mediated catabolic pathway. uniprot.orguniprot.org Specifically, CYP27B1 can hydroxylate 25-hydroxy-24-oxocalciol at the 1α-position to produce this compound. uniprot.orgwikipedia.orguniprot.org This indicates a potential intersection between the vitamin D activation and catabolic pathways, where a product of catabolism can be converted back into a biologically active form. Research has suggested the continuous formation of 1,24,25-trihydroxyvitamin D3 in the absence of CYP24A1, pointing to the contribution of CYP27B1 in the 1-hydroxylation of 24,25-dihydroxyvitamin D3. mdpi.comresearchgate.net

| Substrate | Enzyme | Product |

| 25-Hydroxy-24-oxocalciol | CYP27B1 | This compound |

Molecular Enzymology of Hydroxylases Involved in this compound Metabolism

The enzymatic processes governing the formation and further metabolism of this compound are primarily orchestrated by CYP24A1. This mitochondrial monooxygenase exhibits broad substrate specificity and complex kinetic characteristics, which are crucial for regulating the levels of active vitamin D. wikipedia.orgnih.gov

Substrate Specificity and Kinetic Characteristics

CYP24A1 is a versatile enzyme that catalyzes multiple reactions in the vitamin D catabolic pathway. wikipedia.org It acts on several vitamin D metabolites, including 25-hydroxyvitamin D₃ (25-OH-D₃) and 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃). wikipedia.orgnih.gov Studies have shown that a single enzyme is responsible for the 24-hydroxylation of both these substrates. nih.gov Kinetic analyses have revealed that CYP24A1 has a much higher affinity for 1,25(OH)₂D₃ compared to 25-OH-D₃, as indicated by their respective apparent Michaelis constants (Km). For chick renal mitochondrial 24-hydroxylase, the apparent Km for 1,25(OH)₂D₃ was 0.14 µM, while for 25-OH-D₃ it was 1.47 µM. nih.gov This suggests a preferential catabolism of the active hormone.

Further detailed kinetic studies using human CYP24A1 reconstituted in phospholipid vesicles have provided insights into the metabolism of the intermediates of the C24-oxidation pathway. nih.gov These experiments demonstrated that the intermediates, including this compound, effectively compete with the precursor substrates for binding to the active site of the enzyme. nih.gov This competition leads to the accumulation of these intermediates, as they dissociate from the enzyme after each catalytic step. nih.gov

The kinetic parameters for the various steps in the C24-oxidation pathway of 1,25(OH)₂D₃ by human CYP24A1 have been determined. The Km values for the different intermediates range from 0.34 to 15 mmol·mol phospholipid⁻¹, with the highest affinity being for 24-oxo-1,23,25-trihydroxyvitamin D₃. The catalytic turnover rates (kcat) also vary, with 1,24,25-trihydroxyvitamin D₃ showing the highest kcat value of 34 min⁻¹. nih.gov The catalytic efficiency (kcat/Km) is highest for the cleavage of the side chain of 24-oxo-1,23,25-trihydroxyvitamin D₃. nih.gov

It is also noteworthy that the concentration of substrates within the membrane phase, rather than the aqueous phase, dictates the rate of metabolism by CYP24A1. nih.gov This is significant as vitamin D and its metabolites are fat-soluble and partition strongly into the phospholipid bilayer of the inner mitochondrial membrane where CYP24A1 resides. researchgate.netnih.gov

Table 1: Apparent Kinetic Parameters of Chick Renal 24-Hydroxylase

| Substrate | Apparent Km (µM) | Inhibitor | Apparent Ki (µM) |

|---|---|---|---|

| 25-hydroxyvitamin D₃ | 1.47 | 1,25-dihydroxyvitamin D₃ | 0.09 |

| 1,25-dihydroxyvitamin D₃ | 0.14 | 25-hydroxyvitamin D₃ | 3.9 |

Data sourced from: nih.gov

Table 2: Kinetic Parameters for C24-Oxidation Pathway Intermediates by Human CYP24A1

| Substrate | Km (mmol·mol phospholipid⁻¹) | kcat (min⁻¹) |

|---|---|---|

| 1,24,25-trihydroxyvitamin D₃ | 15 | 34 |

| 24-oxo-1,23,25-trihydroxyvitamin D₃ | 0.34 | Lowest |

Data sourced from: nih.gov

Mechanistic Aspects of Cytochrome P450-Dependent Hydroxylation

The hydroxylation reactions catalyzed by CYP24A1 follow the general mechanism of cytochrome P450 enzymes. nih.gov As a mitochondrial P450, CYP24A1 requires two electron transfer partners to function: a flavoprotein called adrenodoxin (B1173346) reductase and an iron-sulfur protein known as adrenodoxin. researchgate.netnih.gov NADPH provides the reducing equivalents, which are transferred by adrenodoxin reductase to adrenodoxin, and finally to the heme center of CYP24A1. uniprot.org

The catalytic cycle involves the binding of the substrate, such as 1,25(OH)₂D₃, to the active site of the enzyme. This is followed by a series of steps involving the reduction of the heme iron and the binding and activation of molecular oxygen. This process generates a highly reactive oxygen species that is capable of abstracting a hydrogen atom from the substrate, followed by the insertion of a hydroxyl group. nih.gov

CYP24A1 is a multifunctional enzyme, capable of catalyzing hydroxylation at different positions on the vitamin D side chain, primarily at C-24 and C-23. nih.govwikipedia.org This regioselectivity can vary between species. For instance, human CYP24A1 catalyzes reactions in both the C-23 and C-24 oxidation pathways, whereas rat CYP24A1 predominantly follows the C-24 pathway. nih.gov The six-step oxidation pathway that converts 1,25(OH)₂D₃ to calcitroic acid is a complex process where the intermediate products dissociate from the enzyme after each catalytic step. nih.govnih.gov

Structural Determinants of Enzyme-Substrate Interactions through Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique used to investigate the roles of specific amino acid residues in enzyme function. neb.comneb.com This approach has been instrumental in elucidating the structural features of CYP24A1 that determine its substrate specificity and catalytic activity. nih.gov

Studies have identified several key amino acid residues in the substrate-binding region of CYP24A1. For example, the species-specific differences in the metabolic profile of human and rat CYP24A1 have been attributed to specific amino acid variations. nih.gov By converting amino acid residues in rat CYP24A1 to their human counterparts, researchers have been able to introduce C-23 oxidation activity into the rat enzyme. nih.gov Specifically, the T416M and I500T mutations in rat CYP24A1 resulted in the appearance of the C-23 oxidation pathway. nih.gov Furthermore, the I500F mutant exhibited a completely different metabolic profile for 1,25(OH)₂D₃, highlighting the critical role of this residue in substrate binding and orientation. nih.gov Three-dimensional modeling suggests that the residue at position 416 is located near the A-ring of the vitamin D molecule, while the residue at position 500 is close to the triene system. nih.gov

Another crucial residue, A326, has been shown to be a key determinant of whether hydroxylation occurs at the C-23 or C-24 position. researchgate.net An A326G mutation in human CYP24A1, which increases the space in the active site, converts the enzyme into a dedicated C-23 hydroxylase. researchgate.netnih.gov This suggests that the larger space allows the substrate to dock deeper into the active site, positioning the C-23 carbon for optimal hydroxylation. researchgate.net

The interaction of CYP24A1 with its redox partner, adrenodoxin, is also influenced by substrate binding. The presence of the C-25 hydroxyl group on the vitamin D substrate is important for the proper orientation of the substrate in the active site, which in turn is necessary for optimal recognition of adrenodoxin. nih.gov

Table 3: Effects of Site-Directed Mutagenesis on Rat CYP24A1 Activity

| Mutation | Effect on Metabolism of 1,25(OH)₂D₃ | Implication |

|---|---|---|

| T416M | Introduced C-23 oxidation pathway | Residue 416 is crucial for substrate binding and orientation, likely interacting with the A-ring. |

| I500T | Introduced C-23 oxidation pathway | Residue 500 plays a significant role in substrate binding and orientation, likely interacting with the triene system. |

| I500F | Altered metabolic profile, different from both human and rat CYP24A1 |

Data sourced from: nih.gov

Regulation of Enzymes Governing 1s 1,25 Dihydroxy 24 Oxocalciol Metabolism

Transcriptional Regulation of CYP24A1 Gene Expression

The CYP24A1 enzyme is responsible for the inactivation of vitamin D metabolites, including calcitriol (B1668218). umn.edumedlineplus.gov Its expression is finely tuned to prevent excessive vitamin D activity.

Induction by 1,25-Dihydroxyvitamin D3 (Calcitriol)

Calcitriol, the hormonally active form of vitamin D, is a potent inducer of CYP24A1 gene expression. nih.govoup.com This represents a classic negative feedback loop where the active hormone stimulates its own degradation to maintain homeostasis. nih.gov The induction of CYP24A1 by calcitriol is a well-established mechanism, observed in various tissues, including the kidneys and gastrointestinal mucosa. oup.com

The process is mediated through the vitamin D receptor (VDR). nih.govjst.go.jp When calcitriol binds to the VDR, the complex heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter region of the CYP24A1 gene. nih.govnih.gov This binding initiates the transcription of the CYP24A1 gene, leading to increased production of the CYP24A1 enzyme. nih.gov Studies have shown that mutations in these VDREs can significantly reduce the induction of CYP24A1 by calcitriol. nih.govnih.gov In some cell lines, the expression of CYP24A1 can be upregulated by as much as a thousand-fold in response to calcitriol treatment. researchgate.net

Modulation by Fibroblast Growth Factor 23 (FGF23)

Fibroblast Growth Factor 23 (FGF23) is a hormone primarily produced by bone cells that plays a crucial role in phosphate (B84403) and vitamin D metabolism. nih.govyoutube.com FGF23 is a key regulator of CYP24A1, acting to increase its expression. nih.govnih.gov This action of FGF23 contributes to the lowering of active vitamin D levels by promoting its breakdown. nih.gov

The signaling pathway for FGF23's effect on CYP24A1 involves the activation of the mitogen-activated protein kinase (MAPK)/extracellular regulated protein kinase (ERK) pathway. nih.gov While the primary site of FGF23-mediated CYP24A1 regulation is the kidney, its effects on extrarenal tissues are less clear. jst.go.jpnih.gov Some studies suggest that the effect of FGF23 on CYP24A1 expression in tissues like the skin may be indirect. jst.go.jpnih.gov Interestingly, the stimulatory effect of FGF23 on CYP24A1 expression appears to be dependent on the presence of the vitamin D receptor. nih.gov

Regulation of CYP27B1 Gene Expression and Activity

The enzyme 1-alpha-hydroxylase, encoded by the CYP27B1 gene, is the rate-limiting step in the production of the active form of vitamin D, calcitriol. genecards.orgmedlineplus.govuniprot.orguniprot.org Its activity is therefore under tight hormonal control to ensure appropriate levels of circulating calcitriol.

Parathyroid Hormone (PTH) as a Key Stimulator

Parathyroid hormone is a major stimulator of CYP27B1 gene expression and activity. nih.govnih.govnih.gov When serum calcium levels fall, the parathyroid glands release PTH. youtube.com PTH then acts on the kidneys to increase the transcription of the CYP27B1 gene. nih.govwikipedia.org This leads to a higher production of the 1-alpha-hydroxylase enzyme, which in turn catalyzes the conversion of 25-hydroxyvitamin D to calcitriol. wikipedia.orgmedlineplus.gov The increased levels of calcitriol then act to restore normal blood calcium levels by enhancing intestinal calcium absorption. wikipedia.org

The stimulatory effect of PTH on the CYP27B1 promoter is primarily mediated through a protein kinase A (PKA)-dependent pathway. oup.com PTH binds to its receptor on kidney cells, activating a signaling cascade that leads to the stimulation of the CYP27B1 gene promoter. nih.govnih.gov

Tissue-Specific Regulation of CYP27B1 Beyond Renal Control

While the kidney is the principal organ for producing circulating 1,25-dihydroxyvitamin D3 (calcitriol) and thus maintaining systemic calcium and phosphorus homeostasis, the enzyme responsible for this conversion, 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1), is also expressed in a wide variety of extra-renal tissues. nih.govescholarship.org The regulation of CYP27B1 in these tissues is fundamentally different from the systemic hormonal control seen in the kidney. nih.govescholarship.org In extra-renal sites, CYP27B1 activity is typically regulated by local factors in a tissue-specific manner, supporting intracrine (acting within the cell of synthesis) and paracrine (acting on nearby cells) functions rather than endocrine effects. nih.govtaylorfrancis.com This localized production of calcitriol is crucial for a range of physiological processes, including immune modulation, cell proliferation and differentiation, and hormone secretion. nih.govescholarship.org

Regulation in Immune Cells:

Immune cells, particularly macrophages and dendritic cells, are significant sites of extra-renal CYP27B1 expression. escholarship.orgresearchgate.net Unlike in the kidney, where CYP27B1 is tightly regulated by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and a negative feedback loop from calcitriol itself, the enzyme in macrophages is primarily induced by immune signals. escholarship.orgnih.govnih.gov For instance, stimulation of Toll-like receptors (TLRs) by pathogens like Mycobacterium tuberculosis or activation by cytokines, especially interferon-gamma (IFN-γ), leads to a significant upregulation of CYP27B1 expression and activity. nih.gov This local production of calcitriol is a key component of the innate immune response, leading to the synthesis of antimicrobial peptides like cathelicidin (B612621) and defensins that help fight off infections. nih.govfrontiersin.org Studies have shown that the expression of CYP27B1 mRNA is significantly lower in the peripheral blood mononuclear cells (PBMCs) of patients with systemic lupus erythematosus (SLE) compared to healthy controls, suggesting a role for local vitamin D metabolism in autoimmune diseases. nih.gov

| Regulator | Effect on Macrophage CYP27B1 | Primary Function |

| Interferon-gamma (IFN-γ) | Upregulation | Enhancement of antimicrobial activity |

| Toll-Like Receptor (TLR) 2/1 Activation | Upregulation | Induction of antimicrobial peptides (e.g., cathelicidin) |

| Parathyroid Hormone (PTH) | No significant effect | Systemic calcium regulation (renal focus) |

| Fibroblast Growth Factor 23 (FGF23) | No significant effect | Systemic phosphate regulation (renal focus) |

This table summarizes the differential regulation of CYP27B1 in macrophages compared to its regulation in the kidney.

Regulation in the Placenta:

The placenta is another critical site of extra-renal CYP27B1 expression, where it plays a vital role in pregnancy. physiology.orgnih.gov Both the maternal decidua and fetal trophoblasts express the enzyme. aai.org Placental CYP27B1 is not subject to the same negative feedback by calcitriol that occurs in the kidney; in fact, maternal calcitriol levels are positively correlated with placental CYP27B1 mRNA expression. nih.gov Its expression is influenced by the local microenvironment, including factors like hypoxia. physiology.org Research indicates that in preeclamptic pregnancies, a condition associated with placental dysfunction, the expression of CYP27B1 is significantly elevated compared to normal pregnancies. physiology.orgmdpi.comnih.gov This suggests that local vitamin D metabolism is crucial for maintaining placental health and immune tolerance at the maternal-fetal interface. nih.gov

| Condition | CYP27B1 mRNA Expression in Placenta | CYP27B1 Protein Expression in Placenta |

| Normal Pregnancy | Baseline | Baseline |

| Preeclampsia | Significantly Higher | Significantly Elevated |

| Hypoxia (in vitro) | Upregulation | Upregulation |

This table presents research findings on the expression of CYP27B1 in placental tissue under normal and pathological conditions. Data is compiled from studies on preeclamptic and normal placentas. physiology.orgmdpi.com

Regulation in Skin and Other Tissues:

Epidermal keratinocytes are a well-established extra-renal site of CYP27B1 expression. escholarship.orgresearchgate.net In the skin, locally produced calcitriol acts as a potent regulator of cell proliferation and differentiation. escholarship.org The presence of CYP27B1 in the basal layer of the epidermis allows the skin to manage its own vitamin D system to control these cellular processes. nih.gov In psoriatic skin, a condition characterized by hyperproliferation of keratinocytes, the expression pattern of CYP27B1 is altered. nih.gov Other tissues, including the parathyroid glands, bone cells (osteoblasts), and various epithelial cells (breast, prostate, colon), also express CYP27B1, where it is thought to exert local, tissue-specific regulatory functions distinct from renal control. researchgate.netnih.govnih.gov For example, in primary human osteoblasts, high extracellular calcium concentrations have been shown to increase CYP27B1 mRNA levels, suggesting a role in local bone mineralization. nih.gov

Biological Significance of 1s 1,25 Dihydroxy 24 Oxocalciol in Physiological Contexts

Role as a Key Intermediate in Vitamin D Homeostasis and Turnover

The vitamin D endocrine system meticulously controls the levels of its active hormone, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), to maintain calcium and phosphate (B84403) homeostasis. nih.govoup.comnih.gov A critical part of this regulation is the catabolism or breakdown of calcitriol to prevent its overactivity. wikipedia.org The formation of (1S)-1,25-dihydroxy-24-oxocalciol is a key step in this catabolic process, often referred to as the C-24 oxidation pathway. researchgate.net

This metabolic deactivation is primarily catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene. nih.govnih.gov This enzyme hydroxylates calcitriol at the 24-position, leading to the formation of 1,24,25-trihydroxyvitamin D3, which is then further oxidized to this compound. researchgate.netnih.gov The synthesis of the CYP24A1 enzyme is, in a classic feedback loop, strongly induced by calcitriol itself. nih.gov This ensures that as levels of the active hormone rise, the machinery for its deactivation is also upregulated, thereby maintaining tight control over its biological actions and facilitating its turnover. nih.gov

Research has demonstrated that this metabolic pathway is active in key target tissues for vitamin D, including the intestine and kidney. researchgate.netnih.govnih.gov Studies using homogenates of chick intestinal mucosa and rat kidney have successfully isolated and identified 1,25-dihydroxy-24-oxo-vitamin D3, confirming its production in these tissues. researchgate.net The activity of this C-24 oxidation pathway can be significantly enhanced by pre-treating animals with calcitriol, highlighting its inducible nature in response to hormonal signals. researchgate.net

Indirect Contributions to Calcium and Phosphate Homeostasis

The primary function of the vitamin D endocrine system is to regulate plasma calcium and phosphorus levels to support essential physiological processes, most notably bone mineralization. oup.comnih.gov The active hormone, calcitriol, achieves this by increasing the intestinal absorption of calcium and phosphate, stimulating calcium reabsorption in the kidneys, and, in concert with parathyroid hormone (PTH), mobilizing calcium from bone. karger.comaap.orglabcorp.com

The role of this compound in this system is indirect but vital. As a downstream product in the catabolism of calcitriol, its formation represents a crucial "off-switch" for the vitamin D signal. wikipedia.orgnih.gov By converting the highly potent calcitriol into metabolites with reduced biological activity, the C-24 oxidation pathway prevents the excessive action of calcitriol, which could otherwise lead to hypercalcemia and other metabolic disturbances. nih.gov Therefore, the production of this compound is an integral part of the homeostatic mechanism that ensures calcium and phosphate concentrations are maintained within a narrow physiological range. nih.govnih.gov

The regulation of the enzyme responsible for its production, CYP24A1, is influenced by the very minerals it helps to control. nih.gov This intricate feedback system, involving calcitriol, PTH, and fibroblast growth factor 23 (FGF23), fine-tunes the rate of calcitriol catabolism, and thus the formation of this compound, to meet the body's minute-to-minute mineral demands. nih.govnih.govlabcorp.com

Exploration of Potential Biological Activity or Receptor Interactions

While primarily considered a catabolite, research has explored the residual or unique biological activities of this compound, particularly its ability to interact with the vitamin D receptor (VDR) and influence gene expression.

The biological actions of vitamin D metabolites are mediated by their binding to the nuclear vitamin D receptor (VDR). nih.govwikipedia.org The affinity of a metabolite for the VDR is a strong predictor of its potential biological potency. Studies have been conducted to determine how effectively this compound binds to this receptor compared to its highly active precursor, calcitriol.

In one key study, the compound was prepared in vitro using chick intestinal mucosal homogenates and tested for its ability to compete with calcitriol for binding to the chick intestinal cytosol receptor. nih.gov The results indicated that this compound retains a high affinity for the VDR, nearly equal to that of calcitriol itself. nih.gov This suggests that despite being a product of a catabolic pathway, it can still effectively occupy the receptor.

Table 1: Relative Competitive Index (RCI) for VDR Binding

| Compound | Relative Competitive Index (RCI) for Chick Intestinal VDR* |

|---|---|

| 1,25-dihydroxyvitamin D3 (Calcitriol) | 100 (Reference) |

| This compound | 98 ± 2 |

| 1,23,25-trihydroxy-24-oxo-vitamin D3 | 28 ± 6 |

*Data sourced from a study assessing the relative effectiveness of binding to the chick intestinal mucosa receptor. nih.gov The RCI for calcitriol is set to 100 for comparison.

Binding of a ligand to the VDR initiates a cascade of events leading to the regulation of target gene expression. wikipedia.orgelsevierpure.com Given its high binding affinity, this compound and its formation pathway are intrinsically linked to gene regulation. The most prominent example is the regulation of the CYP24A1 gene itself. The precursor, calcitriol, potently induces the expression of CYP24A1 mRNA, thereby promoting its own breakdown into metabolites like this compound. nih.govnih.gov

Comparative studies in rats have shown that vitamin D sterols influence the expression of various genes. For instance, while both vitamin D2 and D3 analogues can elevate duodenal 24-hydroxylase mRNA, the D3 sterols appear more potent in this regard. nih.gov Although direct studies on the specific gene regulatory effects of isolated this compound are less common, its in vivo biological activity assays imply an ability to influence gene expression. In chick studies, administration of 1,25(OH)2-24-oxo-D3 was shown to be active in stimulating intestinal calcium absorption, an effect mediated by the VDR-dependent regulation of genes involved in calcium transport. nih.gov

To understand the physiological relevance of this compound, its biological activity has been compared to its precursor, calcitriol, and other related metabolites. These studies generally show that as calcitriol is metabolized along the C-24 oxidation pathway, the resulting products exhibit progressively lower, though not entirely absent, biological activity.

In vivo studies in chicks assessed the potency of this compound in two key vitamin D-regulated functions: intestinal calcium absorption and bone calcium mobilization. nih.gov The results showed that while the compound was active in promoting intestinal calcium absorption, its potency was diminished compared to calcitriol. nih.gov Its effect on bone calcium mobilization was described as modest. nih.gov This decline in biological activity is a hallmark of the catabolic pathway, ensuring the hormonal signal is appropriately attenuated. nih.gov

Table 2: Comparative Biological Activity of Vitamin D Metabolites in Chick Assays

| Compound | Intestinal Calcium Absorption Activity | Bone Calcium Mobilization Activity |

|---|---|---|

| 1,25-dihydroxyvitamin D3 (Calcitriol) | Highly Active (Reference) | Highly Active (Reference) |

| This compound | Active | Modest Activity |

| 1,23,25-trihydroxy-24-oxo-vitamin D3 | Weak Activity | Modest Activity |

*Qualitative summary based on in vivo chick bioassays. nih.gov

This comparative analysis underscores the role of this compound as an intermediate metabolite with significant but reduced biological potency compared to the parent hormone, calcitriol. nih.gov

Advanced Research Methodologies for Studying 1s 1,25 Dihydroxy 24 Oxocalciol

Quantitative Analytical Techniques for Metabolite Profiling

Accurate measurement of (1S)-1,25-dihydroxy-24-oxocalciol and related compounds in biological samples is fundamental to understanding vitamin D metabolism in both health and disease. The low circulating concentrations of these metabolites necessitate highly sensitive and specific analytical methods.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely regarded as the gold standard for the quantification of vitamin D metabolites due to its superior sensitivity, specificity, and accuracy. researchgate.netnih.gov This powerful technique allows for the simultaneous measurement of multiple vitamin D metabolites from a single sample, providing a comprehensive profile of vitamin D status. researchgate.net

The process typically involves an initial extraction of vitamin D metabolites from the biological matrix, such as serum or plasma. nih.govnih.gov This is often followed by a purification step, which can include immunoaffinity extraction, to isolate the analytes of interest and remove interfering substances. nih.gov The purified sample is then injected into the HPLC system, where the different metabolites are separated based on their physicochemical properties as they pass through a chromatographic column. nih.gov Following separation, the metabolites are ionized and enter the mass spectrometer, where they are identified and quantified based on their unique mass-to-charge ratios and fragmentation patterns. nih.govsciex.com

To enhance the sensitivity of the assay, especially for low-abundance metabolites like 1,25-dihydroxyvitamin D, derivatization techniques are sometimes employed. nih.gov These chemical modifications improve the ionization efficiency of the analytes, leading to a stronger signal in the mass spectrometer. nih.gov The use of deuterated internal standards for each analyte allows for accurate quantification by correcting for any sample loss during preparation and any variations in instrument response. nih.gov

Table 1: Key Features of HPLC-MS/MS in Vitamin D Metabolite Analysis

| Feature | Description |

|---|---|

| Sensitivity | Capable of detecting very low concentrations of metabolites, often in the picogram per milliliter (pg/mL) range. nih.gov |

| Specificity | High degree of certainty in identifying individual metabolites based on retention time and specific mass transitions. researchgate.net |

| Multiplexing | Ability to measure multiple vitamin D metabolites in a single analytical run. researchgate.net |

| Accuracy | Considered the "gold standard" method, providing reliable and reproducible results. nih.gov |

| Sample Preparation | Often requires extensive sample clean-up and may involve derivatization to enhance sensitivity. nih.govnih.gov |

Application of Radioimmunoassays and Related Ligand Binding Assays in Research

Before the widespread adoption of HPLC-MS/MS, radioimmunoassays (RIAs) and other ligand-binding assays were the primary methods for quantifying vitamin D metabolites. manchester.ac.uknih.gov These assays are based on the principle of competitive binding, where the metabolite of interest in a sample competes with a radiolabeled version of the metabolite for a limited number of binding sites on a specific antibody. manchester.ac.uknih.gov

A typical RIA procedure involves incubating the sample with the antibody and the radiolabeled tracer. manchester.ac.uk After reaching equilibrium, the antibody-bound fraction is separated from the unbound fraction, and the amount of radioactivity in one of the fractions is measured. manchester.ac.uk The concentration of the metabolite in the sample is then determined by comparing the results to a standard curve generated with known concentrations of the metabolite. manchester.ac.uk

While RIAs can be sensitive, they are often subject to cross-reactivity with other structurally similar metabolites, which can lead to inaccuracies. manchester.ac.ukresearchgate.net For example, some antibodies used in 1,25-dihydroxyvitamin D assays may also recognize other metabolites such as 1,24,25-trihydroxyvitamin D₃ and 24-oxo-1,25-dihydroxyvitamin D₃. researchgate.net To improve specificity, a chromatographic purification step, such as HPLC or immunoextraction, is often performed prior to the immunoassay to separate the target metabolite from other cross-reacting compounds. nih.govmanchester.ac.uk

More recent developments in ligand-binding assays include non-radioactive methods, such as enzyme-linked immunosorbent assays (ELISAs), and novel systems utilizing engineered proteins, like a nanoluciferase-based vitamin D receptor ligand-sensing system, to detect vitamin D metabolites. nih.govibl-america.com

Table 2: Comparison of Ligand Binding Assays for Vitamin D Metabolite Analysis

| Assay Type | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Radioimmunoassay (RIA) | Competitive binding with a radiolabeled tracer. manchester.ac.uk | High sensitivity. nih.gov | Requires handling of radioactive materials, potential for cross-reactivity. manchester.ac.ukresearchgate.net |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive binding with an enzyme-labeled component. ibl-america.com | Non-radioactive, suitable for high-throughput screening. | Can have issues with specificity and accuracy. nih.gov |

| Nanoluciferase-based VDR Assay | Ligand binding to an engineered nanoluciferase-VDR fusion protein. nih.gov | High sensitivity, potential for use in various sample types (serum, urine). nih.gov | Newer technology, may have different specificity profiles compared to antibody-based assays. nih.gov |

In Vitro Experimental Systems for Metabolic and Functional Studies

In vitro systems are indispensable tools for dissecting the intricate details of this compound metabolism and its biological functions at the cellular and molecular levels. These controlled experimental environments allow researchers to isolate specific biological processes and investigate them in detail.

Isolated Cell Culture Models (e.g., kidney cells, calvarial cells, peripheral blood mononuclear cells)

Cultured cells provide a valuable system for studying the metabolism of vitamin D and the effects of its metabolites on specific cell types. Kidney cells are a primary model for studying vitamin D metabolism as the kidney is the main site for the production of the active hormone 1,25-dihydroxyvitamin D₃ and its subsequent catabolism. nih.govnih.gov Studies using cultured kidney cells have been instrumental in identifying the enzymes involved in these processes and how their activity is regulated. nih.govnih.gov

Calvarial cells, which are derived from the bones of the skull, are used to investigate the local effects of vitamin D metabolites on bone metabolism. nih.govnih.govnih.gov Research has shown that these cells can produce active vitamin D metabolites, suggesting a local, or autocrine/paracrine, role for these compounds in regulating bone mineralization and resorption. nih.govnih.govunc.edu

Peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, are a key component of the immune system. nih.gov The discovery that these cells can both metabolize vitamin D and are responsive to its active form has opened up a new area of research into the immunomodulatory effects of vitamin D. nih.gov Studies with PBMCs from patients with hereditary resistance to 1,25-dihydroxyvitamin D₃ have provided crucial insights into the function of the vitamin D receptor and the molecular mechanisms of vitamin D action. nih.gov

Table 3: Applications of Isolated Cell Culture Models in Vitamin D Research

| Cell Type | Research Focus | Key Findings |

|---|---|---|

| Kidney Cells | Systemic vitamin D metabolism and regulation. nih.govnih.gov | Identification of key metabolic enzymes and their regulation by hormones and other factors. nih.govnih.gov |

| Calvarial Cells | Local vitamin D metabolism and action in bone. nih.govnih.govnih.gov | Bone cells can produce and respond to active vitamin D metabolites, suggesting local control of bone metabolism. nih.govnih.govunc.edu |

| Peripheral Blood Mononuclear Cells (PBMCs) | Immunomodulatory effects of vitamin D. nih.gov | Demonstration of the role of the vitamin D receptor in immune cell function and the effects of vitamin D on immune responses. nih.gov |

Recombinant Enzyme Expression and Functional Characterization

To study the specific enzymes involved in the metabolism of this compound in detail, researchers often use recombinant enzyme expression systems. wikipedia.orgfrontiersin.org This involves inserting the gene for the enzyme of interest, such as CYP24A1 (the 24-hydroxylase), into a host organism, typically bacteria or yeast, which then produces large quantities of the enzyme. wikipedia.orgnih.gov

The purified recombinant enzyme can then be used in in vitro assays to characterize its enzymatic activity, including its substrate specificity, kinetic parameters (such as Kₘ and Vₘₐₓ), and the products it generates. wikipedia.orgnih.govresearchgate.net This approach has been crucial in confirming that CYP24A1 is the key enzyme responsible for the catabolism of 1,25-dihydroxyvitamin D₃ through a series of hydroxylation steps, ultimately leading to the formation of calcitroic acid. wikipedia.org

Functional characterization of recombinant enzymes also allows for the investigation of how their activity is regulated by various factors, including the substrate itself, other vitamin D metabolites, and hormones like parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23). nih.govnih.gov Furthermore, studying the effects of mutations in the enzyme can provide insights into the structure-function relationships of the protein and the molecular basis of certain genetic disorders related to vitamin D metabolism. nih.gov

Cell-Free Enzymatic Reaction Systems

Cell-free enzymatic reaction systems provide a simplified, controlled environment for studying specific metabolic pathways without the complexities of a living cell. mdpi.com These systems typically consist of a buffered solution containing the necessary enzymes, substrates, and cofactors for the reaction to occur. nih.govnih.gov

In the context of this compound research, cell-free systems have been instrumental in elucidating the C-24 oxidation pathway for the metabolism of 1,25-dihydroxyvitamin D₃. nih.govresearchgate.net By incubating purified enzymes or tissue homogenates (from kidney or intestine, for example) with specific substrates, researchers have been able to identify the sequential steps in the metabolic cascade and the structures of the resulting metabolites, including 1,25-dihydroxy-24-oxo-vitamin D₃ and 1,23,25-trihydroxy-24-oxo-vitamin D₃. nih.govresearchgate.net

These systems also allow for the investigation of the regulation of enzymatic activity. For instance, studies have shown that the activity of the C-24 oxidation pathway can be significantly enhanced by pre-treating animals with 1,25-dihydroxyvitamin D₃, demonstrating an inducible nature of the enzymes involved. nih.govresearchgate.net The ability to manipulate the components of the reaction mixture makes cell-free systems a powerful tool for understanding the fundamental biochemistry of vitamin D metabolism. nih.govnih.govmdpi.com

In Vivo Animal Models for Comprehensive Metabolic Pathway Analysis

In vivo animal models are indispensable for dissecting the complex metabolic pathways of vitamin D analogs, including this compound. These models allow for a comprehensive analysis of the synthesis, catabolism, and physiological functions of these compounds in a whole-organism context, which cannot be fully replicated by in vitro studies. Rodent models, in particular, have been instrumental in elucidating the intricate enzymatic processes that govern vitamin D homeostasis.

Utility of Genetically Engineered Animal Models (e.g., Cyp24a1 or Cyp27b1 deficient models)

Cyp24a1-Deficient Models:

The enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase) is the primary catalyst for the C-24 oxidation pathway, which inactivates 1,25-dihydroxyvitamin D₃ (calcitriol) and its precursor, 25-hydroxyvitamin D₃. nih.govjci.org this compound is a product of this pathway. Mice lacking a functional Cyp24a1 gene (Cyp24a1-/-) have been invaluable for understanding the role of this catabolic pathway. nih.gov

Key findings from studies using Cyp24a1 knockout mice include:

Systemic Vitamin D Intoxication: Global and kidney-specific deletion of Cyp24a1 results in elevated circulating levels of 1,25(OH)₂D and 25(OH)D, leading to hypercalcemia. nih.gov

Impaired Catabolism: These models show severely impaired breakdown of the major circulating form of vitamin D, 25-OH-D₃. researchgate.net

Altered Metabolite Ratios: In CYP24A1 knockout mice, the ratio of 25-OH-D₃ to 24,25-(OH)₂D₃ is significantly elevated (76-102) compared to wild-type mice, a finding that mirrors observations in human subjects with inactivating CYP24A1 mutations. researchgate.net

Tissue-Specific Regulation: Studies comparing global, kidney-specific, and intestine-specific Cyp24a1 deletion have revealed that renal CYP24A1 is crucial for systemic vitamin D regulation, while intestinal CYP24A1 has local, independent effects. nih.govjci.org For instance, intestine-specific deletion activates vitamin D target genes only in the intestine without altering systemic vitamin D levels. nih.gov

Cyp27b1-Deficient Models:

The enzyme CYP27B1 (25-hydroxyvitamin D-1α-hydroxylase) is responsible for the critical activation step, converting 25-hydroxyvitamin D₃ into the hormonally active 1,25-dihydroxyvitamin D₃. nih.govuniprot.org Mice with a targeted ablation of the Cyp27b1 gene serve as a model for human vitamin D-dependent rickets type I. nih.govresearchgate.net

Key characteristics and research applications of Cyp27b1 knockout mice:

Rachitic Phenotype: These mice exhibit impaired postnatal growth, severe hypocalcemia, and poor bone mineralization due to the absence of endogenous 1,25(OH)₂D₃ synthesis. nih.govresearchgate.net

Metabolic Rescue Studies: Researchers use these models to test whether high doses of other vitamin D metabolites can compensate for the lack of 1,25(OH)₂D₃. For example, high dietary intake of vitamin D₃ or administration of 25(OH)D₃ can normalize calcium metabolism and rescue the rachitic phenotypes, suggesting the existence of alternative activation pathways, possibly involving the enzyme CYP27A1. nih.govnih.gov

Gene Regulation Analysis: The absence of 1,25(OH)₂D₃ allows for the study of gene regulation in response to other compounds without the confounding influence of the primary active hormone. nih.gov

Table 1: Phenotypic Comparison of Cyp24a1 and Cyp27b1 Knockout Mice

| Feature | Cyp24a1 Knockout (KO) | Cyp27b1 Knockout (KO) | Wild-Type Control |

|---|---|---|---|

| Serum 1,25(OH)₂D₃ | Elevated nih.gov | Undetectable nih.gov | Normal |

| Serum 25(OH)D₃ | Elevated nih.gov | Normal/Elevated | Normal |

| Serum Calcium | Hypercalcemia nih.gov | Hypocalcemia nih.govresearchgate.net | Normocalcemia |

| Bone Phenotype | Delayed callus mineralization nih.gov | Rickets, Osteomalacia nih.gov | Normal |

| Primary Metabolic Defect | Inactivation of 1,25(OH)₂D₃ and 25(OH)D₃ jci.org | Synthesis of 1,25(OH)₂D₃ nih.gov | N/A |

Pharmacokinetic and Metabolomic Investigations in Rodent Models

Pharmacokinetic (PK) and metabolomic studies in rodent models provide quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of vitamin D compounds. These investigations are crucial for understanding the in vivo behavior of metabolites like this compound.

Pharmacokinetic Studies: Studies in mice have characterized the plasma pharmacokinetics of calcitriol (B1668218) (1,25-dihydroxyvitamin D₃) following systemic administration. After a single intraperitoneal dose, plasma concentrations of 1,25(OH)₂D₃ peak and then decline over 24 hours. nih.gov These studies establish key parameters such as maximum plasma concentration (Cmax) and area under the curve (AUC), which are essential for evaluating the exposure and clearance of the hormone. nih.gov For example, a single 0.5 µg dose in a mouse can lead to a Cmax of 41.6 ng/ml and an AUC₀₋₂₄h of 128.0 ng·h/ml. nih.gov Furthermore, research has shown that co-administration of other compounds, such as 20(S)-protopanaxadiol from ginseng, can significantly alter the pharmacokinetics of calcitriol, increasing its serum exposure by inhibiting its metabolism. nih.gov

Metabolomic Analyses: Metabolomics allows for the comprehensive profiling of vitamin D metabolites in biological samples. Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can quantify a wide array of vitamin D compounds simultaneously. researchgate.net This approach has been used to compare the vitamin D metabolomes of CYP24A1-null mice and humans with the same genetic defect, confirming that the mouse model accurately reflects the human condition of impaired 24-hydroxylation. researchgate.net Metabolomic studies in different mouse strains have also revealed that the metabolic response to vitamin D deficiency is strongly influenced by genetic background, with different strains exhibiting distinct changes in their liver metabolite profiles. uncnri.org Mass spectrometry imaging has even been used to map the spatial distribution of vitamin D metabolites within mouse kidney tissue, showing that 1,25-(OH)₂-D₃ is concentrated in the cortex while its precursor, 25-(OH)-D₃, is found mainly in the medulla. acs.org

Table 2: Selected Pharmacokinetic Parameters of Calcitriol in Mice

| Dose (intraperitoneal) | Peak Plasma Concentration (Cmax) | Area Under the Curve (AUC₀₋₂₄h) | Source |

|---|---|---|---|

| 0.125 µg/mouse | 12.0 ng/ml | 47.0 ng·h/ml | nih.gov |

| 0.5 µg/mouse | 41.6 ng/ml | 128.0 ng·h/ml | nih.gov |

Examination of Species-Specific Metabolic Differences

While rodent models are invaluable, it is critical to recognize that significant species-specific differences exist in vitamin D metabolism. usda.gov Extrapolating findings from animals to humans requires a thorough understanding of these variations.

One of the most notable differences lies in the catabolic pathways controlled by CYP24A1. The enzyme can hydroxylate vitamin D metabolites at either the C-23 or C-24 position, leading to different downstream products. The preference for one pathway over the other is species-dependent. nih.gov For instance, rats preferentially 24-hydroxylate vitamin D metabolites, whereas other species like the opossum favor the C-23 hydroxylation pathway. nih.gov Humans appear to utilize both pathways. nih.gov These differences can affect the profile of circulating metabolites and their biological activities.

Furthermore, even within the same species, different strains can exhibit varied responses to vitamin D. Studies comparing C57BL/6 and BALB/c mice found significant differences in serum 25(OH)D₃ levels, gut homeostasis, and microbiome composition in response to identical vitamin D₃-containing diets. nih.gov C57BL/6 mice, for example, reached higher serum 25(OH)D₃ levels and showed greater responsiveness in their gut microbiota to varying dietary vitamin D₃ compared to BALB/c mice. nih.gov Such findings underscore the importance of considering genetic background in animal studies of vitamin D metabolism. uncnri.org Differences are also well-documented between common laboratory animals and other species; for example, cats and dogs cannot synthesize vitamin D in their skin and have a longer half-life for 25(OH)D due to a lower degradation rate compared to humans. nih.govresearchgate.net

Future Directions and Emerging Research Paradigms

Identification of Novel Metabolic Pathways and Previously Uncharacterized Intermediates

The canonical pathway for the inactivation of calcitriol (B1668218) involves the enzyme CYP24A1, which initiates a C-24 oxidation pathway. wikipedia.orgresearchgate.net This process converts 1,25-dihydroxyvitamin D3 into (1S)-1,25-dihydroxy-24-oxocalciol (also known as 1,25(OH)₂-24-oxo-D₃). nih.gov This intermediate is then further metabolized, for instance to 1,23,25-trihydroxy-24-oxo-vitamin D3, and ultimately leads to the production of calcitroic acid, which is excreted. nih.govwikipedia.org

However, the full spectrum of vitamin D metabolism is likely more complex than currently understood. The advent of highly sensitive and specific analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is revolutionizing the field. nih.govresearchgate.net These technologies allow for "vitamin D metabolomics," the simultaneous measurement of a broad range of vitamin D metabolites in a single sample, moving beyond the quantification of just one or two major forms. nih.govwiley.com

Future research will leverage these advanced methods to:

Screen for Uncharacterized Metabolites: Systematically analyze biological samples (serum, tissues) from various physiological and pathological states to search for previously unknown intermediates in the C-24 oxidation pathway and other potential catabolic routes. researchgate.netnih.gov

Map Alternative Pathways: Investigate the possibility of alternative or parallel pathways for the metabolism of this compound beyond the established route to calcitroic acid. The complexity of the vitamin D metabolome suggests that other enzymatic modifications and resulting products may exist. nih.govmdpi.com

Clarify Isomeric Forms: A significant challenge in vitamin D analysis is the existence of numerous isomers with the same molecular mass, which can be difficult to differentiate. nih.gov Advanced chromatographic and mass spectrometric techniques are needed to resolve these isomers and accurately identify the specific structures of novel intermediates.

Deeper Elucidation of Regulatory Networks Controlling this compound Metabolism

The formation of this compound is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D3-24-hydroxylase, encoded by the CYP24A1 gene. wikipedia.orgnih.gov The expression of this gene is tightly controlled, ensuring a fine-tuned regulation of active vitamin D levels. The principal regulators of CYP24A1 are well-established, but the intricate details of their interactions and the existence of other modulating factors are areas of active investigation. researchgate.netnih.govnih.gov

Key regulatory mechanisms include:

1,25-Dihydroxyvitamin D3 (Calcitriol): Calcitriol itself is the most potent inducer of CYP24A1 transcription. wikipedia.orgnih.gov This creates a negative feedback loop where high levels of the active hormone stimulate its own breakdown, preventing excessive activity. wikipedia.org This induction occurs through the vitamin D receptor (VDR). researchgate.netnih.gov

Parathyroid Hormone (PTH): PTH downregulates CYP24A1 expression. nih.govnih.govnih.gov This action is crucial for increasing the levels of active calcitriol during states of low serum calcium. nih.gov Research indicates that PTH's effect is, at least in part, mediated by decreasing the stability of the CYP24A1 mRNA, thereby reducing its half-life. nih.gov

Fibroblast Growth Factor 23 (FGF23): FGF23 is another key regulator that increases the expression of CYP24A1, promoting the catabolism of calcitriol. researchgate.netnih.govnih.gov

Emerging research paradigms in this area focus on:

Transcriptional Complexity: Studies have shown that the induction of CYP24A1 by calcitriol is blocked by protein synthesis inhibitors, suggesting that the process requires the synthesis of another transcription factor or a protein that stabilizes the mRNA, beyond just the VDR itself. nih.gov Identifying these co-regulatory proteins is a key future goal.

Tissue-Specific Regulation: While the major systemic regulators are known, CYP24A1 expression can also be influenced by local factors within specific tissues, such as glucocorticoids and estrogens. nih.gov Understanding how the metabolism of calcitriol to this compound is controlled in an autocrine or paracrine fashion within tissues like bone, the immune system, or the intestine is a critical frontier. nih.gov

Epigenetic Control: Investigating the role of epigenetic modifications, such as DNA methylation and histone acetylation, in the regulation of the CYP24A1 gene will provide a deeper understanding of its long-term expression patterns in health and disease.

| Regulator | Effect on CYP24A1 Expression | Primary Mechanism of Action | Physiological Consequence |

|---|---|---|---|

| 1,25-Dihydroxyvitamin D₃ (Calcitriol) | Upregulation (Induction) | Binds to the Vitamin D Receptor (VDR), which acts as a transcription factor for the CYP24A1 gene. wikipedia.orgnih.gov | Negative feedback; limits levels of active vitamin D. wikipedia.org |

| Parathyroid Hormone (PTH) | Downregulation | Decreases the stability and half-life of CYP24A1 mRNA. nih.gov | Increases circulating levels of active vitamin D. nih.gov |

| Fibroblast Growth Factor 23 (FGF23) | Upregulation | Stimulates transcription of the CYP24A1 gene. nih.govnih.gov | Decreases circulating levels of active vitamin D. nih.gov |

Rational Design and Synthesis of Research Probes and Metabolite Analogues for Mechanistic Inquiry

A powerful strategy for dissecting complex biological pathways is the use of synthetic molecular probes and analogues. researchgate.net The rational design of vitamin D analogues involves creating molecules with specific, tailored properties to investigate the function of receptors and enzymes with high precision. nih.govnih.govacs.org This approach has been used to develop analogues that can, for example, selectively activate mutant vitamin D receptors or have restricted conformations to probe the active site of enzymes. nih.govacs.orgelsevierpure.com

Future research can apply this paradigm to the study of this compound by:

Developing Pathway-Specific Inhibitors: Synthesizing potent and selective inhibitors of CYP24A1. While some inhibitors exist, more refined molecules would be invaluable research tools to study the consequences of blocking the formation of this compound in various cell and animal models.

Creating Stable Analogues: Designing and synthesizing non-metabolizable analogues of this compound. Such compounds could be used to investigate if this metabolite itself has any direct, previously unrecognized biological activity on the VDR or other cellular targets.

Synthesizing Labeled Probes: The synthesis of isotopically labeled versions of this compound (e.g., with ¹³C or ²H) is essential for use as internal standards in advanced mass spectrometry, enabling absolute and accurate quantification in biological samples. nih.gov They can also be used in tracer studies to meticulously follow its downstream metabolic fate.

Application of Systems Biology and Proteomics Approaches to Vitamin D Metabolite Dynamics

Systems biology offers a holistic approach to understanding complex biological systems by integrating multiple layers of information, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov This contrasts with traditional reductionist approaches that study one molecule at a time. Applying these "omics" technologies to vitamin D research is critical for understanding the full scope of metabolite dynamics. nih.govharvard.edu

Future directions in this area include:

Proteomic Analysis of the Vitamin D Interactome: Using proteomics to identify all the proteins that interact with the key enzymes of vitamin D metabolism, such as CYP24A1. This could reveal novel regulatory proteins or components of larger enzymatic complexes that modulate the production of this compound. nih.gov

Integrated Multi-Omics Studies: Combining metabolomic data (the full profile of vitamin D metabolites, including this compound) with transcriptomic data (the expression levels of genes like CYP24A1 and VDR) in different disease states. news-medical.net This can reveal correlations and causal links that are not apparent from single-level analysis and help build comprehensive kinetic models of vitamin D function. nih.govnih.gov

Biomarker Discovery: Using metabolomic and proteomic profiling to determine if levels of this compound, or ratios of this metabolite to its precursor (calcitriol) or other metabolites, can serve as novel biomarkers for diseases associated with dysregulated vitamin D metabolism, such as chronic kidney disease or certain genetic disorders. researchgate.netnih.gov

Q & A

Q. What are the established protocols for synthesizing (1S)-1,25-dihydroxy-24-oxocalciol, and how can inconsistencies in published methods be resolved?

Synthesis protocols often vary in reaction conditions (e.g., solvent systems, catalysts, temperature). Key steps include:

- Oxidation of precursor steroids : Verify the use of selective oxidizing agents (e.g., Jones reagent) and monitor reaction progress via TLC or HPLC .

- Stereochemical control : Ensure chiral purity by comparing NMR data (e.g., -NMR coupling constants) with literature values .

- Resolution of contradictions : Cross-validate methods using databases like Reaxys or SciFinder to identify consensus protocols and troubleshoot discrepancies in yields or purity .

Q. What analytical techniques are critical for validating the structural integrity of this compound?

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C27H44O4) with <2 ppm error .

- Multinuclear NMR : Assign - and -NMR peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the hydroxylated regions .

- X-ray crystallography : Resolve stereochemical ambiguities by comparing experimental crystallographic data with computational models (e.g., DFT-optimized structures) .

Q. How should researchers conduct a systematic literature review on this compound’s biological activity?

- Database selection : Prioritize PubMed and Web of Science for peer-reviewed studies; exclude non-academic sources (e.g., supplier catalogs) .

- Keyword strategy : Use MeSH terms like "vitamin D analogs" AND "metabolic pathways" to filter relevant studies.

- Data extraction : Tabulate IC50 values, assay types (e.g., cell-based vs. in vivo), and receptor-binding affinities to identify trends .

Advanced Research Questions

Q. How do stereochemical variations at the C1 and C24 positions influence the compound’s receptor-binding kinetics?

- Molecular docking : Compare binding energies of (1S)- and (1R)-isomers to vitamin D receptor (VDR) using software like AutoDock Vina .

- Functional assays : Measure transcriptional activation in HEK293 cells transfected with VDR-luciferase reporters to correlate stereochemistry with activity .

- Contradictory data : Address outliers by verifying assay conditions (e.g., serum-free media to avoid ligand interference) .

Q. What strategies resolve contradictions in reported metabolic stability data for this compound?

- In vitro vs. in vivo correlation : Use liver microsomes and hepatocyte assays to assess phase I/II metabolism, then validate with pharmacokinetic studies in rodents .

- Data normalization : Account for inter-lab variability in CYP450 enzyme activity by reporting results relative to control compounds (e.g., 1,25-dihydroxyvitamin D3) .

- Meta-analysis : Apply statistical tools (e.g., R’s metafor package) to aggregate data from heterogeneous studies and identify confounding variables .

Q. How can researchers design experiments to elucidate the role of 24-oxo modification in calcium homeostasis?

- Gene knockout models : Use CRISPR-Cas9 to delete 24-hydroxylase (CYP24A1) in osteoblast cell lines and measure calcium uptake via fluorescence probes .

- Isotopic labeling : Track flux in renal tubules exposed to this compound versus native metabolites .

- Data interpretation : Differentiate direct receptor-mediated effects from secondary signaling by inhibiting downstream pathways (e.g., MAPK) .

Q. What computational methods are recommended for predicting off-target effects of this compound?

- Chemoproteomics : Use affinity-based probes to capture protein targets in cell lysates, followed by LC-MS/MS identification .

- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or endocrine disruption .

- Validation : Confirm predictions with high-content screening (e.g., Cell Painting) to assess morphological changes in exposed cells .

Methodological Guidelines

- Data reporting : Include raw spectral data (NMR, HRMS) in supplementary information, formatted per Organic Letters standards .

- Reproducibility : Document batch-to-batch variability in synthesis (e.g., HPLC purity ≥95%) and pre-register protocols on platforms like Open Science Framework .

- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines and include Institutional Animal Care and Use Committee (IACUC) approval numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.